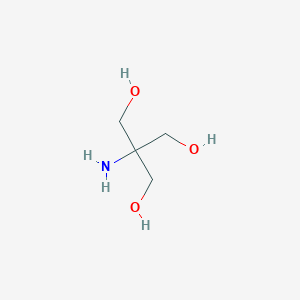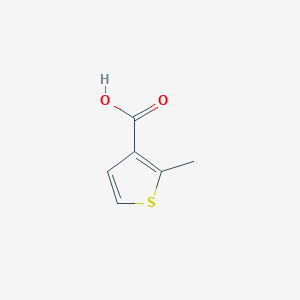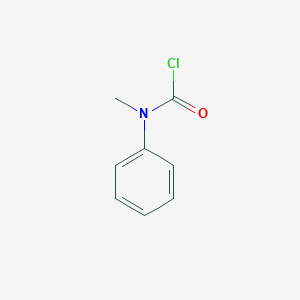
2-Octadecylhydroquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octadecylhydroquinone is an organic compound with the molecular formula C24H42O2 It is a derivative of hydroquinone, where one of the hydrogen atoms on the benzene ring is replaced by an octadecyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Octadecylhydroquinone can be synthesized through a green, lithium salt-free method involving hydroalcoholic media. The process typically uses water/ethanol as the solvent and potassium carbonate as a base. The reaction involves a tandem aldolic condensation, isomerization, and aromatization between 1,4-cyclohexanedione and an alkylaldehyde .
Industrial Production Methods
Industrial production of this compound often involves the Friedel-Crafts alkylation of hydroquinone. This method, however, has drawbacks such as polyalkylation and the use of toxic reagents. An alternative method involves the use of 1,4-cyclohexanedione and alkylaldehydes in the presence of lithium chloride at high temperatures .
Análisis De Reacciones Químicas
Types of Reactions
2-Octadecylhydroquinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
2-Octadecylhydroquinone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug formulations.
Industry: Used in the production of polymers and other materials
Mecanismo De Acción
The mechanism of action of 2-Octadecylhydroquinone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the benzene ring can form hydrogen bonds with target molecules, affecting their activity. The octadecyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .
Comparación Con Compuestos Similares
Similar Compounds
Catechol (1,2-dihydroxybenzene): Known for its antioxidant properties.
Resorcinol (1,3-dihydroxybenzene): Used in the production of resins and adhesives.
Hydroquinone (1,4-dihydroxybenzene): Commonly used in skin-lightening products.
Uniqueness
2-Octadecylhydroquinone is unique due to the presence of the long octadecyl chain, which imparts distinct physical and chemical properties
Propiedades
Número CAS |
1706-70-3 |
|---|---|
Fórmula molecular |
C24H42O2 |
Peso molecular |
362.6 g/mol |
Nombre IUPAC |
2-octadecylbenzene-1,4-diol |
InChI |
InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-21-23(25)19-20-24(22)26/h19-21,25-26H,2-18H2,1H3 |
Clave InChI |
GDOYYIKTCYJSRI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)O |
| 1706-70-3 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















